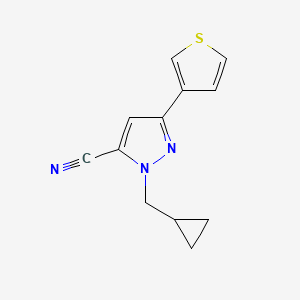

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOTRRQGPHGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis generally proceeds via the construction of the pyrazole core through cyclization of appropriate β-diketones or β-ketonitriles with hydrazine derivatives, followed by introduction of the cyclopropylmethyl and thiophene substituents and installation of the nitrile group at the 5-position of the pyrazole ring.

-

- β-ketonitriles or β-diketones bearing thiophene moieties

- Cyclopropylmethyl halides or equivalents for N-alkylation

- Hydrazine or substituted hydrazines for cyclization

-

- Claisen condensation to form β-diketones or β-ketonitriles

- Cyclocondensation with hydrazine to form pyrazole ring

- Alkylation at the N1 position with cyclopropylmethyl electrophiles

- Introduction of nitrile function either by direct use of cyano-substituted precursors or post-cyclization transformations

Specific Preparation Routes

Cyclization of β-Ketonitriles with Hydrazine

A common approach involves the cyclization of β-ketonitriles bearing the thiophene substituent with hydrazine to form the pyrazole ring:

Step 1 : Synthesis of β-ketonitrile intermediate via Claisen condensation or related methods. For example, reacting 1-cyclopropylethan-1-one with dimethyl oxalate in the presence of potassium tert-butoxide yields a diketoester intermediate which can be converted to β-ketonitrile derivatives.

Step 2 : Cyclization with hydrazine hydrate or substituted hydrazines at mild temperatures (around 50 °C) in acidic media (e.g., acetic acid) leads to formation of the pyrazole-5-carbonitrile core.

Step 3 : Purification by column chromatography separates regioisomers if formed.

This method is supported by studies synthesizing pyrazole-5-carboxamide and related derivatives, which are structurally analogous and provide a blueprint for the nitrile analogs.

N-Alkylation with Cyclopropylmethyl Halides

After pyrazole ring formation, the N1 position is alkylated with cyclopropylmethyl bromide or chloride under basic conditions:

Conditions : Use of cesium carbonate or potassium carbonate as base, in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures.

Outcome : Selective N1-alkylation yielding 1-(cyclopropylmethyl) substitution without affecting other positions on the pyrazole ring.

Regioselectivity Considerations and Optimization

Pyrazole formation from 1,3-diketones can lead to regioisomer mixtures (1,3- vs. 1,5-disubstituted pyrazoles). Electron-donating groups such as cyclopropylmethyl can affect regioselectivity, often yielding poor ratios of desired regioisomer.

To improve regioselectivity, pre-formation of enamine intermediates or use of specific catalysts (e.g., tosic acid with pyrrolidine in ethanol reflux) has been reported to enhance the ratio of desired isomer to about 50:50, which is then separated by reversed-phase chromatography.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Claisen condensation | 1-cyclopropylethan-1-one + dimethyl oxalate + KOtBu | Room temp to 50 °C | THF or similar | 70–85 | Forms diketoester intermediate |

| Cyclization with hydrazine | Hydrazine hydrate + AcOH | 50 °C | Acetic acid | 60–75 | Forms pyrazole-5-carbonitrile core |

| N1-Alkylation | Cyclopropylmethyl bromide + Cs2CO3 | Room temp to 60 °C | DMSO or THF | 65–80 | Selective N1 substitution |

| Purification | Column chromatography (silica gel or reversed-phase) | Ambient | Hexane/ethyl acetate | — | Separates regioisomers and impurities |

Analytical and Purification Techniques

Chromatography : Flash silica gel chromatography with gradients of cyclohexane/ethyl acetate or reversed-phase C18 chromatography for regioisomer separation.

-

- NMR (1H and 13C) : Confirms substitution pattern; nitrile carbon typically appears near δ ~112 ppm.

- IR Spectroscopy : Sharp nitrile stretch near 2240 cm⁻¹.

- Mass Spectrometry : Confirms molecular weight (~229 g/mol).

- LC-MS : Monitors reaction progress and purity.

Research Findings and Challenges

The cyclization step can produce regioisomeric mixtures, complicating purification and yield optimization.

Electron-donating substituents such as cyclopropylmethyl reduce regioselectivity, requiring careful optimization of reaction conditions.

Attempts to improve regioselectivity beyond 50:50 ratio via alternative synthetic routes have met limited success, making chromatographic separation necessary.

The nitrile group is typically introduced by using cyano-substituted β-ketonitriles or through post-cyclization transformations rather than direct cyanation due to synthetic convenience and stability.

Summary Table of Preparation Route

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| β-Ketonitrile synthesis | Claisen condensation | 1-cyclopropylethan-1-one, dimethyl oxalate, KOtBu | Diketoester intermediate |

| Pyrazole ring formation | Cyclocondensation | Hydrazine hydrate, AcOH, 50 °C | Pyrazole-5-carbonitrile core (regioisomeric mixture) |

| N1-Substitution | N-Alkylation | Cyclopropylmethyl bromide, Cs2CO3, DMSO | 1-(cyclopropylmethyl) substituted pyrazole |

| Purification | Chromatography | Silica gel or reversed-phase C18 | Separation of regioisomers and impurities |

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties.

- Mechanism of Action : The compound may act as a modulator of protein interactions, particularly as a ligand for E3 ubiquitin ligases such as cereblon. This interaction facilitates the targeted degradation of oncoproteins, which is crucial in cancer therapy.

- Case Study 1 : In a preclinical study using xenograft models, a structurally related compound demonstrated a significant reduction in tumor size due to enhanced ubiquitination and degradation of oncogenic proteins.

Anti-inflammatory Effects

Similar pyrazole compounds have shown promise in modulating inflammatory pathways.

- Mechanism : The anti-inflammatory potential is attributed to the compound's ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Case Study 2 : A study focused on pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced their ability to reduce inflammation in animal models .

Neuroprotective Properties

Emerging research suggests that this compound may exhibit neuroprotective effects.

- Mechanism : It is hypothesized that the compound could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Case Study 3 : A study investigated the neuroprotective effects of related pyrazole compounds in models of neurodegeneration, showing promising results in improving cognitive function and reducing neuronal loss .

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

- Electronic Properties: The cyano group in all compounds enhances electrophilicity, enabling nucleophilic additions. However, 7a’s additional amino and hydroxy groups increase polarity and hydrogen-bonding capacity, which may improve solubility .

- Biological Relevance : 6d ’s tetrazole moiety (a bioisostere for carboxylic acids) and phenyl group suggest applications in drug design, contrasting with the thiophene-based compounds’ focus on agrochemicals .

Thiophene-Containing Pharmaceuticals and Impurities

Key Observations:

- Structural Complexity : Berotralstat shares the pyrazole-carboxamide core and cyclopropylmethyl group with the target compound but includes fluorophenyl and trifluoromethyl groups, enhancing its pharmacokinetic profile .

- Impurity Profiles : Compound e highlights the importance of thiophene derivatives in pharmaceutical synthesis, though its naphthalene moiety increases hydrophobicity compared to simpler pyrazole-thiophene hybrids .

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a compound that exhibits significant potential in various biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene moiety , and a cyclopropylmethyl group . The molecular formula is with a molecular weight of approximately 248.35 g/mol. The presence of these functional groups suggests diverse reactivity and interaction with biological targets, enhancing its pharmacological profile.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against E. coli and S. aureus .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs .

- Antitumor Activity : Some pyrazole compounds have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of enzyme activity .

- Cyclic GMP Phosphodiesterase Inhibition : Certain derivatives have been explored for their potential as phosphodiesterase inhibitors, which are crucial in treating erectile dysfunction and other vascular disorders .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : The thiophene and cyclopropylmethyl groups are introduced through various coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes/Receptors : The pyrazole ring may interact with specific enzymes or receptors, modulating their activity.

- π-π Interactions : The thiophene moiety can participate in π-π interactions, enhancing binding affinity to biological targets .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of pyrazole derivatives:

Q & A

Basic: What are the common synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A key approach (derived from analogous pyrazole syntheses) involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated nitriles or ketones.

- Step 2 : Introduction of the cyclopropylmethyl group through alkylation under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .

- Step 3 : Thiophene-3-yl substitution via Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

Optimization : Reaction yields improve with anhydrous solvents, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradients). Lower yields in final steps (e.g., 31% in ) may arise from steric hindrance; adjusting stoichiometry or using high-pressure conditions can mitigate this .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Thiophene protons appear as doublets (δ 7.2–7.5 ppm, J = 3–5 Hz). Cyclopropane CH₂ groups resonate upfield (δ 0.5–1.2 ppm) as multiplets due to ring strain. Pyrazole C-H signals occur at δ 6.5–7.0 ppm .

- ¹³C NMR : The nitrile carbon is observed at δ 115–120 ppm, while thiophene carbons appear at δ 125–140 ppm .

- TLC : Used to monitor reaction progress (Rf ~0.5 in hexane/EtOAc 3:1) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can crystallographic tools like SHELX and Mercury aid in resolving the compound’s 3D structure?

- SHELX : For small-molecule refinement, SHELXL refines atomic coordinates against X-ray data. Key parameters include R-factors (<5%), displacement parameters, and hydrogen bonding networks .

- Mercury : Visualizes crystal packing and intermolecular interactions (e.g., π-π stacking between thiophene rings). The "Materials Module" identifies packing motifs and void spaces, critical for understanding solubility and stability .

- Validation : PLATON (via SHELX) checks for missed symmetry, twinning, and structural errors .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Functional Group Variation : Synthesize analogs by replacing the thiophene with other heterocycles (e.g., furan, pyrrole) or modifying the nitrile to amides .

- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR. For example, ’s related compound was evaluated as a kallikrein inhibitor via enzyme kinetics .

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins, guided by crystallographic data .

Advanced: How should researchers address contradictions in reaction yields or spectral data during synthesis?

- Yield Discrepancies : If a step yields <50% (e.g., ’s 31% yield), troubleshoot via:

- GC-MS to identify by-products.

- Varying catalysts (e.g., switch from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts) .

- Spectral Anomalies : For unexpected NMR peaks, compare with calculated shifts (via ACD/Labs or ChemDraw) and confirm purity via HPLC .

Basic: What are the stability considerations for storing this compound, and how are degradation products analyzed?

- Storage : Store at –20°C under argon, protected from light (due to nitrile and thiophene sensitivity). Use amber vials with desiccants .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis products (e.g., carboxylic acid from nitrile hydrolysis) .

Advanced: How can computational methods predict the compound’s physicochemical properties?

- LogP and Solubility : Use MarvinSketch or ALOGPS to calculate logP (~3.5 for this compound) and aqueous solubility (<0.1 mg/mL).

- pKa Prediction : The nitrile group is non-ionizable, but the pyrazole NH (if present) has a pKa ~7–9 .

- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps for reactivity insights .

Basic: What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.